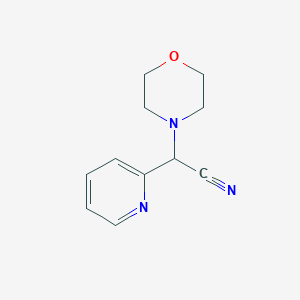

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile

説明

特性

IUPAC Name |

2-morpholin-4-yl-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMXBAFOIQQMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308722 | |

| Record name | F2189-0015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53813-00-6 | |

| Record name | NSC208416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F2189-0015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The preparation of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile typically involves the introduction of a cyanide group into a precursor molecule bearing morpholine and pyridin-2-yl moieties. The key synthetic strategy is a nucleophilic cyanide addition or substitution reaction, often using cyanide sources such as zinc cyanide or cyanohydrins in the presence of polar aprotic solvents.

Cyanide Source and Reaction Conditions

- Cyanide Sources: Zinc cyanide is preferred due to its stability and controlled cyanide release. Other cyanide sources include acetone cyanohydrin and various cyanohydrins.

- Molar Equivalents: Cyanide ions are used in 1 to 3 mole equivalents relative to the precursor compound, with an optimal range of 1 to 2 mole equivalents to balance conversion and safety.

- Solvents: Polar aprotic solvents are favored for their ability to stabilize ionic intermediates and dissolve both organic and inorganic reagents. Common solvents include:

- N,N-Dimethylformamide (DMF)

- N,N-Dimethylacetamide (DMA)

- N-Methylpyrrolidinone (NMP)

- Dimethyl sulfoxide (DMSO)

- Ethers such as tetrahydrofuran (THF) and 1,4-dioxane

- Ketones like acetone and methyl isobutyl ketone

- Nitriles such as acetonitrile and propionitrile

The reaction temperature and time are optimized depending on the solvent and cyanide source, generally conducted under mild to moderate heating to ensure complete conversion without decomposition.

Detailed Reaction Procedure

A typical preparation involves:

- Starting Material: A suitable precursor containing the morpholin-4-ylmethyl and pyridin-2-yl groups.

- Addition of Cyanide Source: Zinc cyanide or acetone cyanohydrin is added in the specified molar ratio.

- Solvent Selection: The reaction is carried out in a polar aprotic solvent such as DMF or acetonitrile.

- Reaction Conditions: Stirring at room temperature to moderate heat (e.g., 50-80°C) for several hours.

- Work-up: The reaction mixture is quenched, and the product is isolated by extraction or crystallization.

- Purification: The crude product is purified by recrystallization or chromatography.

Salt Formation (Optional Step)

For pharmaceutical applications, the free base of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile may be converted into pharmaceutically acceptable salts, such as citrate salts. This involves:

- Mixing the free base with citric acid in solvents like 1,4-dioxane, diethyl ether, methanol, ethanol, or acetone.

- Using 1 to 3 mole equivalents of citric acid, preferably 1 to 1.5 equivalents.

- The solvent volume ranges from 1 to 100 volume parts per weight of the starting material, optimally 10 to 45 volume parts.

- The salt formation improves stability, solubility, and handling properties.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Cyanide Source | Zinc cyanide (preferred), acetone cyanohydrin, other cyanohydrins |

| Molar Equivalents (CN⁻) | 1 to 3 equivalents; optimal 1 to 2 equivalents |

| Solvents | DMF, DMA, NMP, DMSO, THF, 1,4-dioxane, acetone, methyl isobutyl ketone, acetonitrile |

| Temperature Range | Room temperature to 80°C |

| Reaction Time | Several hours (typically 2-6 hours) |

| Salt Formation | Citric acid (1-3 equivalents), solvents: 1,4-dioxane, diethyl ether, alcohols, ketones |

| Purification | Recrystallization, chromatography |

Research Findings and Process Optimization

- The use of zinc cyanide as a cyanide source offers better safety and control compared to free cyanide salts.

- Polar aprotic solvents enhance reaction rates and yields by stabilizing charged intermediates.

- The equivalents of cyanide and citric acid are critical for maximizing yield and purity.

- The process is scalable and adaptable for large-scale manufacturing with considerations for cost, safety, and environmental impact.

- Microwave-assisted synthesis and solvent-free conditions have been explored in related morpholine-pyridine derivatives but are less documented for this specific compound.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a building block for biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals due to its structural features.

Industry: Could be used in the production of agrochemicals or other industrial chemicals.

作用機序

The mechanism of action for compounds like 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Electronic and Reactivity Differences

- Pyridine vs.

- Trifluoromethyl Effects : The CF₃ group in C₇H₄F₃N₃ enhances electron-withdrawing character, affecting acidity (predicted pKa: -2.53) and stability in agrochemicals .

Photophysical and Stability Considerations

- Positional Isomerism : Pyridin-2-yl vs. pyridin-3-yl positional isomers (C₇H₆N₂) significantly impact absorption/emission spectra in organic electronics due to altered π-conjugation .

- Degradation Behavior : Morpholine-containing compounds (e.g., morpholinium salts) are studied for stability under stress conditions (e.g., hydrolysis), which is critical for pharmaceutical formulations .

生物活性

2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile is a compound characterized by its unique structural features, including a morpholine ring and a pyridine moiety. This structural arrangement suggests potential biological activities that merit investigation. The compound's synthesis and its implications in medicinal chemistry have been subjects of recent research, indicating its potential as a building block for biologically active compounds.

Structural Features

The compound consists of:

- Morpholine Ring : Enhances membrane permeability, facilitating cellular uptake.

- Pyridine Moiety : Contributes to hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

- Nitrile Functional Group : May influence reactivity and interaction with enzymes or receptors.

Biological Activity Overview

Preliminary studies suggest that 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile may exhibit diverse biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Antimicrobial activity

These activities are likely due to the compound's ability to interact with various biological targets, including receptors and enzymes.

The mechanism of action for this compound is hypothesized to involve:

- Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, modulating their activity.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

Anticancer Activity

Research has indicated that derivatives of morpholine and pyridine can exhibit significant anticancer activity. For instance, compounds structurally related to 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile have demonstrated efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notable Effects |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induces apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 7.0 | Inhibits cell proliferation significantly |

These findings suggest that 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile could serve as a lead compound for developing new anticancer drugs.

Anti-inflammatory Effects

In vitro studies have shown that morpholine derivatives can also exert anti-inflammatory effects. For example, compounds similar to 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile were found to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of morpholine and pyridine derivatives have been documented extensively. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile, and what methodological considerations are critical for optimizing yield?

Answer: A key approach involves nucleophilic substitution or condensation reactions. For instance, describes a related synthesis of 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile using 2-cyanoacetamide under reflux conditions (190°C), followed by recrystallization from ethanol/water. Critical factors include:

- Catalyst selection : Palladium-based catalysts are often used for hydrogenation or cross-coupling steps (see ).

- Reaction time/temperature : Prolonged heating (e.g., 12–24 hours) may improve cyclization but risks decomposition.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile?

Answer:

- H NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm for N-CH, δ 2.5–3.0 ppm for O-CH). highlights integration ratios to verify substituent positions.

- C NMR : The nitrile carbon typically appears at δ 115–120 ppm, while pyridine carbons resonate at δ 120–150 ppm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. provides SMILES/InChI data for cross-validation .

Q. What are the key solubility and stability properties of this compound under standard laboratory conditions?

Answer:

- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and morpholine groups. notes ethanol/water mixtures for recrystallization.

- Stability : Nitriles are generally stable but may hydrolyze under acidic/basic conditions. Store at RT in inert atmospheres (see for related morpholine derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic configuration of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. demonstrates the use of SHELX programs (e.g., SHELXL for refinement) to determine bond angles and torsional strain. For example:

Q. What strategies address contradictions in spectroscopic data during structural elucidation (e.g., unexpected 1^11H NMR splitting patterns)?

Answer:

- Dynamic effects : Conformational flexibility in morpholine may cause signal broadening. Variable-temperature NMR (e.g., −40°C to 80°C) can freeze rotamers.

- Computational validation : Compare experimental H shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). ’s InChI data aids in generating input files .

Q. How can computational methods predict the reactivity of 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile in nucleophilic or electrophilic reactions?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to identify reactive sites. The nitrile group (LUMO) is electrophilic, while pyridine N (HOMO) may act as a Lewis base.

- Molecular electrostatic potential (MEP) : Visualize charge distribution to predict regioselectivity in substitution reactions .

Q. What experimental design considerations are critical for evaluating the biological activity of derivatives of this compound (e.g., antiproliferative assays)?

Answer:

- Derivatization : Introduce substituents at the pyridine or morpholine moieties (e.g., halogenation, alkylation). details microwave-assisted synthesis for rapid optimization.

- Bioassay protocols : Use MTT assays for cytotoxicity and validate target engagement via Western blotting (e.g., KRASG12C inhibition in ). Include positive controls (e.g., AMG 510) and dose-response curves .

Q. How can discrepancies in HPLC purity assessments be mitigated during quality control?

Answer:

- Mobile phase optimization : Adjust acetonitrile/buffer ratios (e.g., 25:75 to 75:25 gradient in ) to resolve co-eluting impurities.

- Column selection : Use C18 columns with 3.5 µm particle size for high resolution. Validate methods with spiked impurity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。